CBP/p300-IN-16

Description

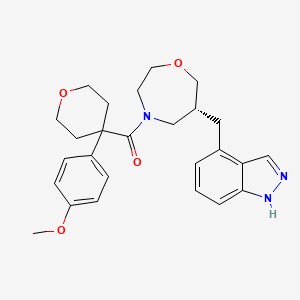

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H31N3O4 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

[(6R)-6-(1H-indazol-4-ylmethyl)-1,4-oxazepan-4-yl]-[4-(4-methoxyphenyl)oxan-4-yl]methanone |

InChI |

InChI=1S/C26H31N3O4/c1-31-22-7-5-21(6-8-22)26(9-12-32-13-10-26)25(30)29-11-14-33-18-19(17-29)15-20-3-2-4-24-23(20)16-27-28-24/h2-8,16,19H,9-15,17-18H2,1H3,(H,27,28)/t19-/m1/s1 |

InChI Key |

DVARPKLPZMHFHM-LJQANCHMSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCOC[C@@H](C3)CC4=C5C=NNC5=CC=C4 |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCOCC(C3)CC4=C5C=NNC5=CC=C4 |

Origin of Product |

United States |

Overview of Creb Binding Protein Cbp and E1a Associated Protein P300 Ep300

CBP and p300 are large, multidomain proteins that function as essential transcriptional co-activators. nih.gov Originally identified through their interactions with the cAMP-response element-binding protein (CREB) and the adenoviral E1A oncoprotein, respectively, they are now understood to be central hubs in cellular signaling networks. nih.gov Structurally, they share a high degree of sequence homology, particularly within their conserved functional domains. nih.govresearchgate.net These domains facilitate their diverse functions as both molecular scaffolds and enzymes. aging-us.com

Key structural features include:

Multiple protein-binding domains: These include the nuclear receptor interaction domain (RID), the KIX domain, and cysteine/histidine-rich regions (TAZ1 and TAZ2), which collectively mediate interactions with a vast array of transcription factors, such as p53, STATs, and nuclear hormone receptors. nih.govaging-us.com

A catalytic Histone Acetyltransferase (HAT) domain: This central domain is responsible for transferring an acetyl group from acetyl-coenzyme A to the ε-amino group of lysine (B10760008) residues on both histone and non-histone protein substrates. nih.govnovartis.com The HAT activity of CBP/p300 is crucial for chromatin remodeling and transcriptional activation. nih.gov

A Bromodomain: This module specifically recognizes and binds to acetylated lysine residues, a function that helps anchor CBP/p300 to transcriptionally active chromatin regions and facilitates the acetylation of adjacent nucleosomes. nih.gov

Through these domains, CBP and p300 integrate signals from numerous pathways to modulate the expression of a wide array of target genes. Their HAT activity is not restricted to histones; they also acetylate over 70 non-histone proteins, thereby regulating their stability, localization, and activity. nih.govnih.gov This functional versatility underscores their importance in maintaining cellular homeostasis. nih.gov

Functional Redundancy and Distinct Roles of Cbp and P300 in Biological Processes

Given their high structural homology, CBP and p300 were long considered to be functionally redundant. researchgate.net This view is supported by the fact that they share many interaction partners and are often referred to collectively as CBP/p300. mdpi.com Studies have shown that the combined loss of both proteins has a much more severe impact on cell viability and development than the loss of either one alone, indicating a significant degree of functional overlap. mdpi.comtandfonline.com For example, in mouse embryonic fibroblasts, the combined deletion of CBP and p300 leads to a drastic reduction in global levels of histone H3 lysine (B10760008) 18 acetylation (H3K18ac) and H3 lysine 27 acetylation (H3K27ac), modifications for which they are specifically required. researchgate.net

However, accumulating evidence has revealed that CBP and p300 also possess unique, non-redundant roles. nih.govnih.gov Gene knockout studies in mice provided the first definitive evidence of this, as the individual deletion of either Crebbp (encoding CBP) or Ep300 (encoding p300) results in distinct embryonic lethal phenotypes. nih.gov This indicates that one protein cannot fully compensate for the loss of the other during development.

Subsequent research across various cell types and biological contexts has further elucidated their distinct functions:

Gene Regulation: Genome-wide studies have shown that while CBP and p300 bind to many of the same genomic loci, they also have preferential targets. nih.gov For instance, in one study, 1,944 genes were found to be preferentially bound by p300, whereas 89 were preferentially bound by CBP following cell stimulation. nih.govnih.gov

Cell Differentiation: In F9 teratocarcinoma cells, p300 is essential for retinoic acid-induced differentiation, whereas CBP is not. nih.gov In human primary myoblasts, CBP and p300 regulate largely distinct gene sets to control different aspects of muscle differentiation and integrity. nih.gov

Cancer Biology: In prostate cancer cells, depletion of p300, but not CBP, was shown to increase apoptosis and decrease cell invasion, suggesting differential roles in cancer cell survival pathways. aacrjournals.org

These distinct functions may arise from subtle differences in their substrate specificities, affinities for binding partners, or regulation by post-translational modifications. researchgate.net

| Biological Process | Shared Roles (Redundancy) | Distinct Role of CBP | Distinct Role of p300 | Reference |

|---|---|---|---|---|

| Embryonic Development | Essential for viability; double heterozygous knockout is embryonic lethal. | Prominent role in motor neuron differentiation. | Required for heart and lung development. | mdpi.comnih.gov |

| Histone Acetylation | Major enzymes responsible for global H3K18ac and H3K27ac. | May regulate specific gene sets via promoter acetylation. | Predominant H3K27 acetyltransferase in mouse embryonic stem cells, with a more pronounced effect at enhancers. | researchgate.netresearchgate.net |

| Cell Differentiation | Co-regulate genes involved in muscle system and extracellular matrix organization. | Regulates specific targets in cell cycle control during myogenesis. | Essential for retinoic acid-induced differentiation of F9 cells and regulates distinct replication-related genes in myogenesis. | nih.govnih.gov |

| Prostate Cancer | Both act as coactivators for the androgen receptor. | Depletion does not significantly impact apoptosis or invasion. | Depletion induces apoptosis and reduces cell invasion. | aacrjournals.org |

| Gene Transcription | Bind to a large, overlapping set of genes and promoters. | Shows preference for genes involved in the negative regulation of transcription and partners with AP-1/SRF transcription factors. | Preferentially binds to a larger set of genes upon stimulation and partners with AP-2/SP1 transcription factors. | nih.govnih.gov |

Rationale for Pharmacological Modulators Targeting Cbp/p300 in Preclinical Research

Histone Acetyltransferase (HAT) Activity of CBP/p300

A central feature of CBP and p300 is their intrinsic histone acetyltransferase (HAT) activity, which enables them to alter chromatin structure and modulate the function of transcription factors. nih.govpnas.org This enzymatic function is located in the highly conserved HAT domain and is critical for the regulation of gene expression. pnas.orgfrontiersin.org Dysregulation of this HAT activity is linked to various diseases, including cancer. johnshopkins.edu The HAT domain catalyzes the transfer of an acetyl group from the cofactor acetyl-coenzyme A (Acetyl-CoA) to the lysine (B10760008) residues of both histone and non-histone proteins. nih.govacs.org

Catalytic Mechanism and Acetyl-CoA Utilization

The catalytic mechanism of the CBP/p300 HAT domain is distinct from other known HAT families. johnshopkins.edunih.gov Structural and enzymatic studies suggest it follows an unusual Theorell-Chance, or "hit-and-run," catalytic mechanism. johnshopkins.edunih.gov In this model, the enzyme first forms a stable complex with Acetyl-CoA. Subsequently, the protein substrate transiently associates with the enzyme, allowing the target lysine side chain to enter a shallow, acidic pocket. nih.govnih.gov The acetyl group is immediately transferred, and the acetylated product is released without the formation of a stable ternary complex involving the enzyme, cofactor, and substrate. nih.gov This mechanism is consistent with the broad substrate specificity of CBP/p300, as it does not necessitate a highly specific substrate-binding pocket. nih.gov

Key residues, including Tyr 1467 and Trp 1436 in p300, are critical for catalysis, likely functioning as a general acid and in steering the substrate lysine, respectively. nih.gov The binding of Acetyl-CoA itself, which has an affinity in the high nanomolar to low micromolar range, occurs within a tunnel enclosed by a unique loop structure. nih.gov Furthermore, the catalytic activity is regulated by the autoacetylation of a lysine-rich autoregulatory loop within the HAT domain. pnas.orgresearchgate.net Hypoacetylation of this loop inhibits HAT activity, while its hyperacetylation significantly enhances it. pnas.orgresearchgate.net

Substrate Specificity for Histone Lysine Residues

CBP and p300 are capable of acetylating all four core histones (H2A, H2B, H3, and H4) on multiple lysine residues within their N-terminal tails. pnas.orgnih.gov While often considered functionally redundant, research has revealed that CBP and p300 possess distinct specificities and selectivities for various lysine residues, which are influenced by the cellular context, such as the relative concentrations of histones and Acetyl-CoA. nih.govnih.gov

Key histone lysine residues targeted by CBP/p300 include:

Histone H3: K14, K18, and K23. nih.govnih.govacs.org

Histone H4: K5, K8, K12, and K16. nih.govnih.govelsevierpure.com

Kinetic studies have quantified these differences. For example, with limiting histone H3 as a substrate, p300 shows significantly higher specificity for H3K14, H3K18, and H3K23 compared to CBP. nih.govnih.govresearchgate.net Conversely, when using a histone H3/H4 tetramer substrate in limiting amounts, CBP displays much higher specificity, particularly at H3K18. nih.govnih.govresearchgate.net Under conditions of limiting Acetyl-CoA, p300 exhibits the highest specificity for H4K16. nih.govnih.govacs.org These unique specificities suggest that CBP and p300 have non-redundant roles in regulating gene expression. nih.gov

| Histone | Lysine Residue | Acetylated by CBP/p300 | Notes on Specificity |

|---|---|---|---|

| H3 | K14 | Yes | p300 has higher specificity with limiting H3. nih.govnih.gov |

| H3 | K18 | Yes | CBP has significantly higher specificity with limiting H3/H4 tetramer. nih.govnih.gov |

| H3 | K23 | Yes | p300 has higher specificity with limiting H3. nih.govnih.gov |

| H4 | K5 | Yes | Both enzymes acetylate this site on the H3/H4 tetramer. nih.govelsevierpure.com |

| H4 | K8 | Yes | Both enzymes acetylate this site on the H3/H4 tetramer. nih.govelsevierpure.com |

| H4 | K12 | Yes | Both enzymes acetylate this site on the H3/H4 tetramer. nih.govelsevierpure.com |

| H4 | K16 | Yes | p300 has the highest specificity with limiting Acetyl-CoA. nih.govnih.gov |

Regulation of Chromatin Structure through Histone Acetylation

Histone acetylation is a cornerstone of epigenetic regulation, strongly correlating with active gene transcription. aging-us.com By transferring an acetyl group to lysine residues on histone tails, CBP/p300 neutralizes their positive charge. This reduces the electrostatic interaction between the histones and the negatively charged DNA backbone, leading to a more relaxed or "open" chromatin structure. researchgate.net This decondensed state, often referred to as euchromatin, increases the accessibility of DNA to transcription factors and the RNA polymerase II machinery, thereby facilitating gene expression. nih.govresearchgate.net

The HAT activity of CBP/p300 is critical for this process at specific gene loci. For instance, hormone-induced gene activation involves the recruitment of p300/CBP, leading to transient but dramatic histone hyperacetylation at target gene promoters. researchgate.net This acetylation creates binding sites for other regulatory proteins and contributes to the assembly of active transcription complexes. researchgate.net Specifically, acetylation of H3K27 is a well-established marker of active enhancers, and this modification is dependent on CBP/p300. aging-us.comuark.edu

Bromodomain (BD) Function and Acetyl-Lysine Recognition

In addition to the HAT domain, CBP/p300 contains a highly conserved bromodomain (BD), a structural module of about 110 amino acids that functions as a "reader" of epigenetic marks. edpsciences.org The bromodomain specifically recognizes and binds to acetylated lysine (KAc) residues on both histone and non-histone proteins. edpsciences.orgnih.gov This interaction is crucial for anchoring CBP/p300 to chromatin and facilitating its enzymatic activity. nih.gov The KAc binding pocket is a conserved hydrophobic cleft formed by a left-handed bundle of four alpha-helices. edpsciences.orgnih.gov

Interaction with Acetylated Proteins and Chromatin

The bromodomain's ability to bind acetylated lysines is a key mechanism for targeting CBP/p300 to specific regions of the genome. nih.gov When histones are acetylated (either by CBP/p300 itself or other HATs), the bromodomain can bind to these marks, stabilizing the presence of the coactivator at active promoters and enhancers. researchgate.net This creates a positive feedback loop where the bromodomain's recognition of acetylated histones promotes further acetylation by the adjacent HAT domain. pnas.orgresearchgate.net The CBP bromodomain promiscuously binds to acetylated lysines in all four core histones. pnas.org This interaction is essential for the efficient acetylation of nucleosomes within native chromatin. pnas.orgresearchgate.net Furthermore, the bromodomain is not only a passive reader but can also allosterically regulate the HAT domain's activity on nucleosomal substrates. alfa-chemistry.com

Acetylation of Non-Histone Proteins by CBP/p300

The substrate scope of CBP/p300 extends far beyond histones. These enzymes are known to acetylate more than 75 other proteins, making them highly promiscuous protein acetyltransferases. nih.gov These non-histone substrates include a wide array of proteins involved in gene expression and cellular signaling, such as transcription factors (e.g., p53, MyoD, NF-κB), nuclear receptors, and other epigenetic modifiers. nih.govnih.govnih.gov

Acetylation of these proteins can have profound effects on their function, altering their stability, subcellular localization, DNA-binding affinity, and interaction with other proteins. researchgate.net For example, the acetylation of the myogenic factor MyoD by CBP/p300 is critical for its transactivating activity on muscle-specific promoters. nih.gov This acetylation enhances MyoD's affinity for CBP/p300, and this interaction is mediated by the CBP/p300 bromodomain, demonstrating an acetylation-dependent binding mechanism between a non-histone protein and the bromodomain. nih.gov By acetylating this vast network of proteins, CBP/p300 acts as a central integrator of cellular signals, coordinating complex transcriptional programs that control cell fate and function. nih.govjohnshopkins.edu

Modulation of Key Transcription Factor Activity (e.g., p53, MYC, GATA-1, E2F, Myb, MyoD, HMG(I)Y, Smads, NF-κB, AR, ER, STAT6, CREB, Pit-1, MEF2, E2A)

CBP/p300 modulates the activity of a vast number of transcription factors through direct physical interaction and post-translational modification, primarily acetylation. This regulation is critical for controlling cellular processes such as cell cycle progression, differentiation, and apoptosis.

p53: CBP/p300 are crucial co-activators for the tumor suppressor p53. plos.org They bind directly to p53 and acetylate it at multiple lysine residues in its C-terminal domain. nih.gov This acetylation is induced by various cellular stresses and enhances p53's DNA-binding affinity, leading to its stabilization and the activation of target genes involved in cell-cycle arrest and apoptosis. plos.orgembopress.orgresearchgate.net The interaction is mediated by multiple domains in CBP/p300, including TAZ1 and TAZ2. nih.gov

MYC: The oncoprotein c-MYC interacts with CBP/p300, which function as positive cofactors. nih.gov CBP/p300 are recruited to the promoter regions of MYC target genes and synergistically enhance their activation. nih.gov Furthermore, CBP acetylates c-MYC, which leads to its stabilization by reducing ubiquitination. nih.gov

GATA-1: CBP/p300 binds to and acetylates the hematopoietic transcription factor GATA-1, a modification that is essential for enhancing its DNA-binding activity and transcriptional function. oup.com

E2F: The E2F family of transcription factors, which are critical for the G1-to-S phase transition, interact with CBP/p300. This interaction serves a dual role: CBP/p300 act as coactivators and also acetylate E2F proteins, which increases their DNA binding affinity.

Myb: The KIX domain of CBP/p300 serves as an interaction surface for the c-Myb transcription factor, facilitating Myb-dependent gene activation. nih.gov

MyoD: During muscle differentiation, p300 co-activates myogenic basic-helix-loop-helix proteins like MyoD. nih.gov p300 physically interacts with the MyoD activation domain and acetylates MyoD on key lysine residues. oup.comnih.gov This acetylation increases MyoD's affinity for CBP/p300, enhancing the recruitment of the transcriptional machinery to muscle-specific promoters. oup.comnih.gov

HMG(I)Y: The architectural protein HMG-I(Y) is essential for the formation of higher-order nucleoprotein complexes called enhanceosomes. CBP/p300 is recruited to these enhanceosomes, and this interaction is critical for transcriptional activation. munshi-lab.comresearchgate.net CBP can acetylate HMG-I(Y), which in turn disrupts the enhanceosome, providing a mechanism to turn off gene expression. nih.gov

Smads: CBP/p300 are important cofactors in TGF-β signaling. oup.com TGF-β receptor-mediated phosphorylation of Smad3 promotes its interaction with CBP/p300. oup.com CBP/p300 then acetylates Smad2 and Smad3, which positively regulates their transactivation activity. biorxiv.orgacs.org

NF-κB: CBP/p300 function as co-activators for the p65 subunit of NF-κB. embopress.org Through direct physical interaction, they enhance p65-driven gene activation, playing a key role in the expression of immune and inflammatory genes. embopress.org

Androgen Receptor (AR) and Estrogen Receptor (ER): CBP/p300 are critical co-activators for nuclear steroid hormone receptors like AR and ER, which drive the growth of prostate and breast cancers, respectively. munshi-lab.comresearchgate.net They are recruited to AR and ER on chromatin and use their HAT activity to activate target genes. munshi-lab.com p300-mediated acetylation of the AR can also enhance its protein stability. munshi-lab.com

STAT6: In response to Interleukin-4 (IL-4), the transcription factor STAT6 is activated and recruits CBP/p300 to induce gene expression. nih.govnih.gov The C-terminal region of STAT6 contains a transactivation domain that directly interacts with CBP/p300, and this interaction is required for STAT6-mediated transcription. nih.govnih.gov

CREB: CBP was originally identified through its interaction with the cAMP-response-element-binding protein (CREB). wikipedia.org Phosphorylation of CREB at Serine 133 creates a binding site for the KIX domain of CBP/p300. nih.gov This recruitment is essential for activating CREB target genes.

Pit-1: The pituitary-specific transcription factor Pit-1 requires interaction with CBP/p300 for target gene activation. oup.com Mutations in Pit-1 that disrupt its ability to bind CBP/p300, even if DNA binding is intact, can lead to combined pituitary hormone deficiency, highlighting the essential co-activator role of CBP/p300. oup.comoup.comembopress.org

MEF2: Myocyte enhancer factor 2 (MEF2) proteins are key regulators in myogenesis and neuronal development. nih.gov p300 acetylates MEF2C within its transactivation domain. nih.gov This acetylation enhances MEF2's DNA binding activity and its ability to activate transcription, thereby promoting myogenic differentiation. nih.govnih.gov The TAZ2 domain of p300 binds directly to MEF2 on DNA.

E2A: The basic helix-loop-helix protein E2A plays a critical role in B-lymphopoiesis. nih.gov It recruits CBP/p300 to target gene segments in the immunoglobulin κ locus. nih.gov This recruitment leads to increased histone acetylation and chromatin accessibility, which is necessary for V(D)J recombination. nih.gov The interaction is mediated by the KIX domain of CBP/p300.

| Transcription Factor | Primary Mechanism of Modulation by CBP/p300 | Functional Outcome | Interacting Domain(s) |

|---|---|---|---|

| p53 | Acetylation, Co-activation | Enhanced DNA binding, protein stabilization, activation of apoptosis/cell cycle arrest genes. plos.orgembopress.orgresearchgate.net | TAZ1, TAZ2 nih.gov |

| MYC | Acetylation, Co-activation | Protein stabilization, enhanced transcription of target genes. nih.gov | C-terminal region |

| GATA-1 | Acetylation | Enhanced DNA-binding and transcriptional activity. oup.com | Not specified |

| E2F | Acetylation, Co-activation | Increased DNA binding affinity, cell cycle progression. | Not specified |

| Myb | Co-activation | Activation of Myb-dependent genes. nih.gov | KIX nih.gov |

| MyoD | Acetylation, Co-activation | Enhanced affinity for CBP/p300, activation of muscle-specific genes. oup.comnih.gov | N- and C-terminal domains nih.gov |

| HMG(I)Y | Acetylation, Co-activation | Recruitment to enhanceosome; acetylation disrupts complex to terminate signal. munshi-lab.comnih.gov | Not specified |

| Smads | Acetylation, Co-activation | Enhanced transactivation activity in TGF-β signaling. oup.combiorxiv.org | Not specified |

| NF-κB (p65) | Co-activation | Enhanced transcription of immune and inflammatory genes. embopress.org | Not specified |

| AR / ER | Acetylation, Co-activation | Activation of hormone-responsive genes, AR protein stabilization. munshi-lab.comresearchgate.net | NRID, others |

| STAT6 | Co-activation | Induction of gene expression in response to IL-4. nih.govnih.gov | C-terminal region nih.gov |

| CREB | Co-activation (phosphorylation-dependent) | Activation of cAMP-responsive genes. nih.gov | KIX nih.gov |

| Pit-1 | Co-activation | Activation of pituitary-specific genes (e.g., GH, prolactin). oup.comoup.com | Not specified |

| MEF2 | Acetylation, Co-activation | Enhanced DNA binding and transcriptional activity, promoting myogenesis. nih.govnih.gov | TAZ2 |

| E2A | Co-activation | Increased chromatin accessibility for V(D)J recombination. nih.gov | KIX |

Impact on Protein Stability, Nuclear Localization, and DNA Binding Affinity

Beyond simply activating transcription, the interaction and enzymatic activity of CBP/p300 have profound effects on the intrinsic properties of their target transcription factors.

Protein Stability: Acetylation by CBP/p300 can either promote or inhibit protein degradation. For the oncoprotein c-MYC, CBP-mediated acetylation leads to increased protein stability by reducing its ubiquitination. nih.gov In contrast, for the heat shock factor HSF2, inhibition of CBP/EP300 activity leads to decreased HSF2 protein levels, suggesting that acetylation normally stabilizes it against proteasomal degradation. The interaction with CBP/p300 is also important for the stability of the Androgen Receptor. munshi-lab.com

Nuclear Localization: CBP/p300 are predominantly nuclear proteins, and their interactions are critical for the nuclear function of many transcription factors. For some factors, like Hypoxia-Inducible Factor-1α (HIF-1α), nuclear import is an independently regulated step, but once in the nucleus, it requires recruitment of CBP/p300 to become transcriptionally active. The decision of a cell to proliferate or differentiate can be influenced by whether β-catenin associates with CBP (promoting proliferation) or p300 (promoting differentiation) upon its nuclear localization.

DNA Binding Affinity: Acetylation of transcription factors by CBP/p300 is a common mechanism to enhance their ability to bind DNA. This has been clearly demonstrated for p53, GATA-1, and MEF2. oup.comnih.govnih.gov For MyoD, acetylation was initially reported to increase DNA binding, though subsequent studies have emphasized that it primarily increases its affinity for co-activators like CBP/p300, thereby more efficiently recruiting the transcriptional machinery. oup.comnih.gov

Role as Transcriptional Co-factors and Scaffold Proteins

CBP/p300 are considered master co-activators because of their ability to integrate signals from multiple pathways and orchestrate the assembly of the machinery required for transcription. wikipedia.org They achieve this by acting as both a physical bridge and a functional scaffold. wikipedia.orgnih.gov

In the "bridging" model, CBP/p300 simultaneously bind to a sequence-specific transcription factor anchored at a promoter or enhancer and to components of the basal transcription machinery, thereby physically linking the activator to the RNA polymerase II complex. nih.gov

In the "scaffold" model, CBP/p300 act as a platform for the assembly of a larger multi-protein co-activator complex. nih.gov Their multiple interaction domains allow them to recruit other enzymes and regulatory proteins, creating a localized environment conducive to transcription initiation and elongation. nih.gov

Influence on Gene Expression Programs

CBP and p300 are master regulators of gene expression, exerting their influence through multiple mechanisms that impact both the initiation and rate of transcription. Their recruitment to specific genomic loci by DNA-binding transcription factors is a critical step in activating gene expression programs that define cellular identity and function. nih.govscispace.com

Regulation of Promoter-Driven Transcription

CBP and p300 are crucial for the activation of transcription at gene promoters. nih.gov One of their primary functions is to act as a molecular bridge, connecting sequence-specific transcription factors to the basal transcriptional machinery, which includes RNA polymerase II and general transcription factors like TFIIB and TATA-box-binding protein (TBP). scispace.comnih.gov This scaffolding function facilitates the assembly of the pre-initiation complex at the promoter, a prerequisite for transcription. nih.govresearchgate.net

Furthermore, CBP and p300 possess intrinsic histone acetyltransferase (HAT) activity. nih.govpnas.org Upon recruitment to promoters, they acetylate lysine residues on the N-terminal tails of histone proteins, most notably H3 and H4. nih.govplos.org This acetylation neutralizes the positive charge of histones, thereby weakening their interaction with negatively charged DNA. The result is a more relaxed chromatin structure, often referred to as "euchromatin," which increases the accessibility of DNA to the transcriptional machinery. nih.govnih.gov For instance, in HeLa cells, the HAT activity of CBP/p300 is essential for acetylating histones at the promoters of S-phase specific histone genes, which in turn facilitates the recruitment of RNA Polymerase II and subsequent gene expression. plos.org The dynamic regulation of histone acetylation at promoters by CBP/p300 is thus a key mechanism for controlling the temporal and spatial expression of genes. plos.org

Modulation of Enhancer and Super-Enhancer Activity

Beyond their role at promoters, CBP and p300 are critically involved in the function of enhancers and super-enhancers, which are distal regulatory elements that can significantly boost the transcription of their target genes. umh.esnih.gov A defining characteristic of active enhancers is the presence of histone H3 lysine 27 acetylation (H3K27ac), a mark predominantly deposited by CBP and p300. researchgate.netresearchgate.net This modification is not merely a marker of active enhancers but is functionally required for their activity. researchgate.netthebiogrid.org

The acetyltransferase activity of p300/CBP at enhancers is essential for the recruitment of other transcriptional machinery, including the pre-initiation complex. nih.gov This process enables the production of enhancer RNAs (eRNAs), non-coding transcripts whose synthesis correlates with enhancer activity and target gene expression. researchgate.net Acute inhibition of the CBP/p300 bromodomain, which recognizes acetylated histones, leads to a specific loss of H3K27ac at enhancers, a reduction in eRNA production, and downregulation of enhancer-regulated gene networks. researchgate.net This highlights a feed-forward mechanism where CBP/p300's ability to both "write" (acetylate) and "read" (via the bromodomain) acetylation marks is crucial for maintaining enhancer activity. researchgate.net Super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity genes, are particularly dependent on high levels of H3K27ac and are thus exquisitely sensitive to CBP/p300 activity. umh.esnih.gov

Interplay with Other Epigenetic Modifiers and Chromatin Remodelers

The regulatory functions of CBP and p300 are executed within a complex network of interactions with other epigenetic modifiers and chromatin remodeling complexes. This interplay allows for a highly nuanced and coordinated control of gene expression.

BRD4: The bromodomain and extraterminal (BET) family protein BRD4 is a key reader of histone acetylation marks. It binds to acetylated lysines, including those deposited by CBP/p300, at enhancers and promoters. researchgate.net This interaction is crucial for recruiting the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to stimulate transcriptional elongation. researchgate.net Thus, CBP/p300 and BRD4 function in a sequential pathway where CBP/p300-mediated acetylation creates binding sites for BRD4, which in turn promotes productive transcription.

UTX and MLL4: CBP/p300 collaborates with the H3K27 demethylase UTX and the H3K4 methyltransferase MLL4 (also known as KMT2D) to shape active enhancer landscapes. nih.gov The UTX-MLL4 complex is responsible for depositing H3K4 monomethylation (H3K4me1), a mark that poises enhancers for activation, and removing the repressive H3K27me3 mark. There is evidence of a physical and functional interaction where the UTX-MLL4 complex promotes the recruitment and/or activity of p300 at enhancers, leading to a concomitant increase in H3K27ac and robust enhancer activation. nih.gov

SWI/SNF Subunits (e.g., BRG1): The SWI/SNF complex is an ATP-dependent chromatin remodeler that alters nucleosome positioning to regulate DNA accessibility. CBP/p300 physically and functionally interacts with core subunits of the SWI/SNF complex, such as BRG1. researchgate.netresearchgate.net This interaction is often synergistic; for example, SWI/SNF can create a more accessible chromatin landscape that facilitates the acetyltransferase activity of CBP/p300. Conversely, CBP/p300-mediated acetylation can help recruit or stabilize the SWI/SNF complex at specific genomic loci. researchgate.net This cooperative action is essential for the activation of numerous genes, including those regulated by the tumor suppressor p53. researchgate.net

Differential Binding Profiles of CBP and p300 Across the Genome

Despite their high degree of sequence homology and frequent consideration as a single functional unit, CBP and p300 exhibit both redundant and distinct roles in gene regulation. nih.govnih.gov This is, in part, reflected in their genomic binding profiles.

Genome-wide studies using chromatin immunoprecipitation sequencing (ChIP-seq) have revealed that CBP and p300 often co-occupy the same genomic sites, particularly at active promoters and enhancers. nih.govresearchgate.net In many cell types, the vast majority of genes bound by one paralog are also bound by the other, suggesting a high degree of functional redundancy. nih.govnih.gov This redundancy is supported by findings that a single wild-type allele of either Cbp or Ep300 can often compensate for the loss of the other in maintaining cell viability and function. plos.org

However, an increasing body of evidence points to non-redundant functions and differential genomic targeting. nih.govbiorxiv.orgbiorxiv.org Studies in various cell types, including mouse embryonic stem cells (mESCs) and human primary myoblasts, have shown that CBP and p300 can regulate distinct sets of genes. nih.govbiorxiv.org For instance, in mESCs, p300 is responsible for the majority of H3K27ac, with its loss having a more pronounced effect on enhancer acetylation compared to promoters. biorxiv.orgbiorxiv.org Conversely, CBP's effect on transcription in this context appears to be largely independent of its acetyltransferase activity, suggesting a more structural or scaffolding role. biorxiv.orgbiorxiv.org

The basis for their differential recruitment to specific loci can be attributed to their interactions with different sets of transcription factors. nih.govnih.gov For example, analysis of transcription factor binding motifs within CBP- or p300-specific binding sites has shown enrichment for different factors. In one study, AP-1 and Serum Response Factor (SRF) motifs were more prominent in CBP-specific sequences, while AP-2 and SP1 motifs were enriched in p300-specific targets. nih.govnih.gov These distinct binding patterns underscore the paralog-specific roles of CBP and p300 in controlling different biological pathways and cellular processes.

Table 1. Summary of CBP and p300 Functions in Transcriptional Regulation

| Feature | Role of CBP/p300 | Key Mechanisms |

|---|

| Promoter Regulation | Activation of gene transcription | - Bridging transcription factors and basal machinery

Involvement of Cbp/p300 in Specific Cellular Signaling Pathways

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. Upon Wnt stimulation, β-catenin accumulates in the nucleus, where it associates with T-cell factor (TCF) family members to activate target gene expression. nih.gov CBP/p300 are key coactivators in this process, potentiating β-catenin-mediated transcription. nih.gov

Research indicates a bimodal role for CBP/p300 in this pathway. While they can act as positive coactivators for β-catenin, some studies have shown they can also inhibit Wnt signaling by binding directly to TCF. nih.govembopress.org However, the predominant role appears to be that of a coactivator. The C-terminus of β-catenin directly interacts with a region in p300, and this interaction is crucial for transcriptional activation. nih.gov This synergy between β-catenin and p300/CBP is essential for activating Wnt target genes like siamois and Xnr-3 in Xenopus embryos. nih.gov The recruitment of CBP/p300 helps to alleviate promoter repression and recruit the basal transcription machinery to the promoters of specific Wnt target genes. nih.gov A model suggests that the balance between β-catenin/CBP and β-catenin/p300 mediated transcription is critical, with the former promoting cell proliferation without differentiation and the latter initiating a differentiative program. pnas.org

| Interacting Proteins | Function of CBP/p300 | Key Outcome |

| β-catenin | Transcriptional coactivator | Activation of Wnt target genes |

| TCF4 | Can act as an inhibitor | Regulation of TCF-β-catenin binding |

p53 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cellular response to stress, inducing cell cycle arrest or apoptosis. The function of p53 is tightly regulated, and CBP/p300 are central to this regulation. pnas.org CBP/p300 interact with p53 and acetylate it at multiple lysine (B10760008) residues. researchgate.net This acetylation is a crucial post-translational modification that enhances the stability of p53 and its transcriptional activity, thereby promoting the expression of p53 target genes such as p21 and Mdm2. researchgate.netnih.gov

In unstressed cells, CBP/p300 can be part of a ternary complex with p53 and its negative regulator, the E3 ubiquitin ligase MDM2. pnas.org This complex can promote the polyubiquitination and subsequent degradation of p53. pnas.orgpnas.org However, following cellular stress and DNA damage, p53 becomes phosphorylated, leading to its release from MDM2 and preferential binding to CBP/p300. pnas.org This switch leads to p53 stabilization and activation. pnas.org The interaction between CBP/p300 and the p53 transactivation domain is essential for the activation of transcription from p53-responsive genes. pnas.org

| Interacting Proteins | Function of CBP/p300 | Key Outcome |

| p53 | Acetylation and coactivation | Stabilization and enhanced transcriptional activity of p53 |

| MDM2 | Component of a ternary complex | Regulation of p53 degradation |

Hypoxia-Inducible Factor (HIF-1α) Pathway

The Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia). Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it forms a heterodimer with the ARNT subunit and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. pnas.orgbiologists.com

CBP/p300 are essential coactivators for HIF-1α-mediated transcription. pnas.org The C-terminal transactivation domain (CTAD) of HIF-1α directly binds to the CH1 domain of p300. pnas.org This interaction is critical for recruiting the transcriptional machinery to hypoxia-responsive genes. pnas.org The structure of the p300 CH1 domain bound to the HIF-1α CTAD reveals that the two proteins intertwine to form a single structural domain. pnas.org The functional necessity of CBP/p300 is demonstrated by the fact that hypoxia-induced transcription can be inhibited by the adenoviral E1A oncoprotein, which binds to and inactivates CBP/p300. pnas.org Lysine acetylation of HIF-1α by p300/CBP is also an important step that activates the transcription of its target genes. nih.gov

| Interacting Proteins | Function of CBP/p300 | Key Outcome |

| HIF-1α | Transcriptional coactivator | Activation of hypoxia-responsive genes |

| ARNT (HIF-1β) | Part of the active HIF-1 complex | Stabilization of the HIF-1α/ARNT complex |

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the immune and inflammatory responses, and it also plays roles in cell survival and development. youtube.com The activation of NF-κB typically involves the degradation of its inhibitor, IκB, allowing the NF-κB dimer (commonly p65/p50) to translocate to the nucleus and induce gene expression. youtube.com

CBP/p300 are crucial coactivators for the p65 (RelA) subunit of NF-κB. reactome.org The phosphorylated p65 subunit recruits CBP/p300, and this interaction is vital for its transcriptional activity. youtube.comreactome.org The association occurs through the Rel homology domain and the C-terminal transactivation domain of p65. reactome.org CBP/p300 then utilize their histone acetyltransferase (HAT) activity to acetylate both the p65 subunit and histones at the promoter regions of target genes, such as the interleukin-6 gene. reactome.orgresearchgate.net This acetylation enhances the accessibility of DNA to the transcriptional machinery, thereby potentiating gene expression. reactome.org The activation of NF-κB and p300/CBP can up-regulate MHC-I antigen presentation, which has implications for cancer chemoimmunotherapy. nih.gov

| Interacting Proteins | Function of CBP/p300 | Key Outcome |

| p65 (RelA) | Transcriptional coactivator and acetyltransferase | Activation of NF-κB target genes |

| IκB kinase (IKK) | Indirectly enables interaction by phosphorylating p65 | Promotion of NF-κB-mediated transcription |

Transforming Growth Factor-beta (TGF-β)/SMAD Pathway

The TGF-β signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production. nih.gov Upon ligand binding, TGF-β receptors phosphorylate and activate receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. nih.gov These activated R-Smads then form a complex with the common mediator Smad4 and translocate to the nucleus to regulate target gene transcription. nih.gov

| Interacting Proteins | Function of CBP/p300 | Key Outcome |

| Smad2/3 | Transcriptional coactivator | Activation of TGF-β target genes |

| Smad4 | Component of the active Smad complex | Potentiation of Smad-dependent transcription |

Androgen Receptor (AR) and Estrogen Receptor (ER) Signaling Pathways

The Androgen Receptor (AR) and Estrogen Receptor (ER) are nuclear hormone receptors that play critical roles in the development and progression of hormone-dependent cancers like prostate and breast cancer, respectively. nih.govproquest.com Upon binding to their respective steroid hormones, these receptors translocate to the nucleus and act as transcription factors to regulate genes involved in cell growth and proliferation. nih.gov

CBP/p300 are essential coactivators for both AR and ER signaling. nih.govelsevierpure.com They are recruited to the receptor-DNA complex on chromatin and are crucial for the transactivation activity of AR and ER. proquest.com The interaction between CBP/p300 and these nuclear receptors is a key step in activating their target genes. proquest.com For instance, p300 and CBP have been shown to enhance the activation of ER-β by certain compounds. nih.gov The reliance of these oncogenic hormone signaling pathways on CBP/p300 has made these coactivators potential therapeutic targets in hormone-dependent cancers. nih.govastx.com

| Interacting Proteins | Function of CBP/p300 | Key Outcome |

| Androgen Receptor (AR) | Transcriptional coactivator | Activation of AR target genes |

| Estrogen Receptor (ER) | Transcriptional coactivator | Activation of ER target genes |

STAT Pathway (e.g., STAT6, FOXP3, GATA3)

The Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that mediate cellular responses to cytokines and growth factors. Upon phosphorylation by Janus kinases (JAKs), STATs dimerize, translocate to the nucleus, and activate gene transcription.

CBP/p300 are recruited by various STAT proteins to act as transcriptional coactivators. researchgate.net For example, in response to IL-16, STAT6 recruits CBP/p300 to upregulate the expression of TIMP-3. biorxiv.org This interaction promotes STAT6 acetylation and increases histone H3 acetylation at the target gene promoter. biorxiv.org

In the context of regulatory T (Treg) cells, CBP and p300 are indispensable for the development and function of Foxp3+ Treg cells. nih.gov They cooperate with key Treg transcription factors to promote the production of Foxp3, the master regulator of Treg cell function. nih.gov CBP and p300 also act on the Foxp3 gene to maintain Treg stability. nih.gov Furthermore, they interact with GATA3, another important transcription factor in T-cell differentiation. nih.gov While STAT6 can repress Foxp3 induction, this can be influenced by other factors. nih.gov The recruitment of CBP/p300 by STAT proteins appears to be a general mechanism, even though the specific sequences in the STAT proteins that mediate this interaction can be highly divergent. researchgate.net

| Interacting Proteins | Function of CBP/p300 | Key Outcome |

| STAT6 | Transcriptional coactivator and acetyltransferase | Upregulation of target genes like TIMP-3 |

| FOXP3 | Coactivation and regulation of protein stability | Promotion of Treg cell development and function |

| GATA3 | Coactivation | Regulation of Treg cell stability |

c-Myc Transcriptional Regulation

CBP and p300 are significant binding partners and positive cofactors for the c-Myc oncoprotein, a key regulator of cell proliferation and growth. nih.gov The interaction between CBP/p300 and c-Myc is multifaceted, involving direct protein binding, acetylation of c-Myc, and recruitment to the promoter regions of c-Myc target genes. nih.govnih.gov

Research indicates that CBP and its paralog p300 associate with c-Myc both in vitro and within cells. nih.gov This association is crucial for the transcriptional activity of c-Myc, as CBP/p300 functions synergistically to activate c-Myc-regulated gene constructs. nih.gov The recruitment of CBP/p300 to E-box-containing promoter regions of genes regulated by c-Myc underscores their role as essential coactivators. nih.gov

Furthermore, CBP/p300 directly acetylates the c-Myc protein. nih.gov This post-translational modification has a stabilizing effect on c-Myc, leading to a decrease in its ubiquitination and an increase in its protein half-life. nih.gov However, the regulation is complex, as p300-mediated acetylation can also lead to increased c-Myc turnover under certain conditions, suggesting a dual regulatory role. nih.gov The histone acetyltransferase (HAT) activity of p300/CBP is important for stimulating the transactivating functions of the c-Myc transcription activation domain (TAD). nih.gov

In CBP-deficient cancer cells, there is an observed addiction to the paralog p300. Depletion of p300 in these cells leads to a significant reduction in MYC expression at both the mRNA and protein levels, which in turn causes G1-S cell-cycle arrest and apoptosis. aacrjournals.org This highlights the critical role of the CBP/p300 axis in maintaining MYC transcription. aacrjournals.org Chromatin immunoprecipitation (ChIP) assays have revealed that both p300 and CBP are localized to the enhancer and promoter regions of the MYC gene, where they mediate histone acetylation (H3K18 and H3K27), facilitating a relaxed chromatin state necessary for transcription. aacrjournals.org

| Target Protein | Interacting Partner | Key Consequence of Interaction |

| c-Myc | CBP/p300 | Synergistic activation of c-Myc target genes. nih.gov |

| c-Myc | CBP/p300 | Acetylation of c-Myc, leading to its stabilization. nih.gov |

| MYC Gene | CBP/p300 | Histone acetylation at promoter/enhancer regions, facilitating transcription. aacrjournals.org |

Other Relevant Pathways and Cellular Processes

Beyond c-Myc regulation, CBP/p300 are integral to a host of other critical cellular pathways, including DNA repair, cell cycle progression, differentiation, and apoptosis. nih.govoup.com

DNA Repair: CBP and p300 are critical mediators of the DNA damage response (DDR). nih.gov They contribute to the repair of DNA double-strand breaks (DSBs) through multiple mechanisms. nih.govnih.gov One key function is the transcriptional activation of genes essential for homologous recombination (HR), a major DSB repair pathway. Specifically, CBP and p300 regulate the expression of BRCA1 and RAD51 by acetylating histones H3 and H4 at their promoter regions. nih.gov In prostate cancer models, inhibition of the CBP/p300 bromodomain has been shown to sensitize cells to therapies that rely on DNA repair mechanisms. nih.govresearchgate.net These coactivators facilitate DSB repair efficiency, thereby modulating genome integrity. nih.gov They are also involved in other repair pathways, including nucleotide excision repair and base excision repair, and interact with key DDR proteins like ATR kinase. researchgate.net

| Pathway | Regulated Genes | Role of CBP/p300 |

| Homologous Recombination (HR) | BRCA1, RAD51 | Transcriptional activation through histone acetylation at promoter regions. nih.gov |

| DNA Damage Response (DDR) | Various DDR factors | Coactivation and recruitment of repair proteins to sites of damage. nih.govresearchgate.net |

Cell Cycle Progression: CBP and p300 play a crucial role in regulating the cell cycle. nih.govresearchgate.net They are required for the G1/S transition in cycling cells. nih.gov Their influence is exerted through the regulation of key cell cycle proteins. For instance, in myoblasts, CBP controls the expression of E2F1 and CDK4, while p300 regulates RB and CYCLIN D, both pathways leading to the arrest of the G1/S transition to facilitate differentiation. nih.gov They also inhibit the G2/M transition by regulating factors like FOXM1, CYCLIN A, and CDK1. nih.gov The anaphase-promoting complex/cyclosome (APC/C), a key E3 ubiquitin ligase that governs progression through mitosis and G1, cooperates with CBP/p300 to regulate transcription and cell-cycle progression. researchgate.net Conversely, overexpression of p300 has been shown to inhibit G1 exit, partly by repressing c-Myc expression, a function that does not appear to depend on its HAT activity. pnas.org

Differentiation: The HAT activity of CBP/p300 is critical for the terminal differentiation of various cell types, including muscle and neural cells. nih.govmdpi.com During myogenesis, CBP/p300 are essential for activating the myogenic program. nih.gov While they regulate distinct sets of genes, they act in a complementary manner to control processes like cell fusion and the expression of late-stage differentiation markers such as Myosin Heavy Chain (MHC) and Muscle Creatine Kinase (MCK). nih.govnih.gov In the context of neurodevelopment, CBP and p300 have unique, nonredundant roles. mdpi.com While their combined ablation severely compromises neural stem cell (NSC) division, the absence of either protein individually impairs the differentiation into neuronal and astrocytic lineages, highlighting their specific functions in establishing different neural cell types. mdpi.commdpi.com

Apoptosis: The role of CBP/p300 in apoptosis is complex and context-dependent. They are involved in p53-dependent apoptosis, acting as essential coactivators for the transactivation of p53 target genes. molonc.capnas.org In response to DNA damage, the loss of p300 can alter the balance of p53 target gene expression, leading to a blunted activation of the cell cycle arrest gene p21 and a disproportionate increase in the pro-apoptotic gene PUMA, thereby favoring apoptosis over cell cycle arrest. molonc.capnas.org Conversely, CBP/p300 also possess neuroprotective functions, and their degradation by caspases during neuronal apoptosis contributes to cell death. nih.gov Pharmacological inhibition of p300/CBP can induce a cytoprotective autophagic response that, if disrupted, can trigger apoptotic cell death in cancer cells. nih.gov

Pharmacological Modulation of Cbp/p300 Activity by Small Molecule Inhibitors E.g., Cbp/p300 in 16 As a Representative Compound Class

Classification of Inhibitors Based on Target Domain

Small molecule inhibitors of CBP/p300 can be broadly categorized based on the specific domain they target. These include inhibitors of the histone acetyltransferase (HAT) domain, the bromodomain (BD), dual inhibitors targeting both domains, and more recently, protein degraders.

Histone Acetyltransferase (HAT) Inhibitors

HAT inhibitors target the catalytic core of CBP/p300, preventing the transfer of acetyl groups from acetyl-coenzyme A (acetyl-CoA) to lysine (B10760008) residues on histone and non-histone proteins. tandfonline.com This inhibition leads to a global reduction in histone acetylation, particularly H3K27ac, a hallmark of active enhancers. thno.orgnih.gov By disrupting the HAT activity, these inhibitors can down-regulate the expression of oncogenes and induce cell cycle arrest and apoptosis in cancer cells. thno.org

Prominent examples of CBP/p300 HAT inhibitors include:

A-485 : A potent and selective catalytic inhibitor that competes with acetyl-CoA. thno.orgmdpi.com It has demonstrated anti-proliferative activity in various cancer cell lines, including those of hematological malignancies and prostate cancer. tandfonline.commdpi.com

C646 : A competitive inhibitor with respect to the histone substrate, which has been shown to suppress tumor growth. thno.orgabcam.com

Anacardic Acid : A natural product that inhibits the HAT activity of p300 and PCAF. medchemexpress.comijbs.com

L002 : Identified through high-throughput screening, this compound inhibits the catalytic domain of p300 and has shown efficacy in preclinical cancer models. aacrjournals.org

B026 : A highly potent p300/CBP HAT inhibitor that has demonstrated efficacy in animal models of human cancer. mdpi.com

| Compound | Target | IC50 / Ki | Key Findings |

|---|---|---|---|

| A-485 | p300/CBP HAT | IC50: 9.8 nM (p300), 2.6 nM (CBP) medchemexpress.com | Potent, selective, and drug-like catalytic inhibitor. thno.org Reduces H3K27ac at enhancers. thno.org |

| C646 | p300 HAT | Ki: 400 nM medchemexpress.com | Selective and competitive inhibitor. medchemexpress.com Induces cell cycle arrest and apoptosis in cancer cells. thno.org |

| Anacardic Acid | p300/PCAF HAT | IC50: ~8.5 µM (p300), ~5 µM (PCAF) medchemexpress.com | Natural product inhibitor. medchemexpress.com Induces synthetic lethality in PTEN-deficient colorectal cancer cells. ijbs.com |

| L002 | p300 HAT | IC50: 1.98 µM aacrjournals.org | Inhibits histone and p53 acetylation. aacrjournals.org Suppresses tumor growth in vivo. aacrjournals.org |

| B026 | p300/CBP HAT | IC50: 1.8 nM (p300), 9.5 nM (CBP) researchgate.net | Potent and selective inhibitor with in vivo efficacy. mdpi.com |

Bromodomain (BD) Inhibitors

The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, tethering CBP/p300 to specific chromatin regions. edpsciences.org BD inhibitors are acetyl-lysine mimetics that competitively block this interaction, thereby displacing CBP/p300 from chromatin and preventing the transcriptional activation of target genes. tandfonline.commdpi.com This class of inhibitors has shown promise in treating cancers driven by the overexpression or aberrant activity of transcription factors that recruit CBP/p300.

Notable CBP/p300 bromodomain inhibitors include:

CBP/p300-IN-16 : This compound is a representative inhibitor of this class, though specific public data on its activity is limited.

SGC-CBP30 : A potent and highly selective inhibitor of the CBP/p300 bromodomains. medchemexpress.com

I-CBP112 : A benzoxazepine derivative that shows selectivity for CBP/p300 over other bromodomains. edpsciences.orgedpsciences.org

GNE-049 : A potent and selective inhibitor that has demonstrated efficacy in preclinical models of prostate cancer. edpsciences.orgmdpi.com

Inobrodib (CCS1477) : An orally available inhibitor that binds to the bromodomains of both p300 and CBP. medchemexpress.comcellcentric.com

Y16524 and Y16526 : Potent inhibitors of the p300 bromodomain with activity against acute myeloid leukemia cell lines. nih.gov

| Compound | Target | IC50 / Kd | Key Findings |

|---|---|---|---|

| SGC-CBP30 | CBP/p300 BD | Kd: 21 nM (CBP), 32 nM (p300) medchemexpress.com | Highly selective over BRD4. medchemexpress.com Reduces IL-17A secretion. medchemexpress.com |

| I-CBP112 | CBP/p300 BD | - | Suppresses leukemia-initiating potential. thno.org |

| GNE-049 | CBP/p300 BD | IC50: 1.1 nM (CBP), 2.3 nM (p300) mdpi.com | Highly selective for CBP/p300 over BRD4. mdpi.com Reduces proliferation of prostate cancer cells. mdpi.com |

| Inobrodib (CCS1477) | p300/CBP BD | Kd: 1.3 nM (p300), 1.7 nM (CBP) medchemexpress.com | Orally active and selective inhibitor. medchemexpress.com Shows efficacy in late-stage prostate cancer patients. cellcentric.com |

| Y16526 | p300 BD | IC50: 0.03 µM nih.gov | Potently inhibits the growth of AML cell lines. nih.gov |

Dual HAT/BD Inhibitors

Some inhibitors have been developed to target both the HAT and bromodomain of CBP/p300. NEO2734 is an example of a dual inhibitor, targeting both p300/CBP and BET bromodomains. medchemexpress.commedchemexpress.com This multi-pronged approach aims to achieve a more comprehensive blockade of CBP/p300 function.

Protein Degraders Targeting CBP/p300

A more recent and powerful strategy involves the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of CBP/p300. edpsciences.org These bifunctional molecules consist of a ligand that binds to CBP/p300, a linker, and a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). ashpublications.org This brings the E3 ligase into proximity with CBP/p300, leading to their ubiquitination and subsequent degradation by the proteasome. ashpublications.org

Examples of CBP/p300 degraders include:

dCBP-1 : A PROTAC that induces the degradation of both CBP and p300. ashpublications.org

CBPD-409 : A novel, highly selective, and potent PROTAC that targets the bromodomain of CBP/p300 for degradation. ashpublications.orgbiorxiv.org

JQAD1 : An A-485-based degrader that has shown some selectivity for degrading p300 over CBP. nih.govrsc.org

Mechanism of Inhibitory Action

The inhibitory mechanisms of these small molecules are directly related to the domains they target.

Competition with Acetyl-CoA : HAT inhibitors like A-485 and salicylate (B1505791) function by directly competing with the acetyl-CoA substrate for binding to the catalytic site of the HAT domain. mdpi.comelifesciences.org This prevents the enzyme from transferring the acetyl group to its protein substrates.

Disruption of Acetyl-Lysine Binding : Bromodomain inhibitors, designed as acetyl-lysine mimetics, occupy the acetyl-lysine binding pocket within the bromodomain. mdpi.com This competitive binding prevents the bromodomain from recognizing and docking onto acetylated histones and other proteins, thereby disrupting the recruitment of CBP/p300 to chromatin and the subsequent activation of gene transcription. mdpi.com Interestingly, some BD inhibitors can also allosterically impair the HAT activity of CBP/p300. mdpi.com

Considerations for Selectivity and Potency against CBP vs. p300

CBP and p300 share a high degree of sequence homology, particularly within their conserved functional domains, making the development of selective inhibitors challenging. edpsciences.org Most inhibitors target both proteins, often with similar potencies. tandfonline.com

However, achieving selectivity is a significant goal in the field for several reasons. The two paralogs can have non-redundant and even opposing functions in certain biological contexts. acs.org Furthermore, cancers with loss-of-function mutations in one paralog may become dependent on the other, creating a synthetic lethal vulnerability that could be exploited by a selective inhibitor. nih.govaacrjournals.org

Recent efforts have focused on developing paralog-selective inhibitors and degraders. For instance, while most inhibitors are dual-acting, subtle structural differences are being exploited to design compounds with preferential activity against either CBP or p300. Kinetic studies have revealed that CBP and p300 can have different specificities for histone lysine residues depending on the cellular context, which could provide a basis for designing selective therapeutics. acs.org The development of PROTACs like JQAD1 and others has shown promise in achieving some degree of selective degradation of p300 over CBP, highlighting the potential of this approach to dissect the individual roles of these important co-activators and to develop more targeted therapies. rsc.orgaacrjournals.org

Preclinical in Vitro Investigations of Cbp/p300 Inhibition

Impact on Cellular Proliferation and Viability

The inhibition of CBP/p300 has demonstrated significant effects on the proliferation and viability of various cancer cell lines. Small molecule inhibitors targeting the HAT activity of CBP/p300 have been shown to suppress the growth of multiple cancer types. nih.govspandidos-publications.com For instance, the compound CCS1477 has been observed to inhibit the proliferation of prostate cancer cells, with lower IC50 values in androgen receptor (AR)-positive lines compared to AR-negative lines, suggesting a dependency on AR signaling. cellcentric.com Similarly, in a screening of 277 cancer cell lines, CCS1477 demonstrated broad efficacy, particularly in hematological malignancies. cellcentric.com

In gastrointestinal stromal tumor (GIST) cells, the administration of a selective HAT inhibitor for CBP/p300, C646, reduced cell proliferation. spandidos-publications.com This anti-proliferative effect was also observed in NUT midline carcinoma (NMC) cells, where the p300/CBP inhibitor A-485 showed selective anti-proliferative activity. researchgate.net Furthermore, simultaneous inhibition of the paralog pair CBP/p300 has been found to selectively decrease the viability of cancer cells with deficiencies in certain subunits of the SWI/SNF chromatin remodeling complex, such as SMARCA4/SMARCA2-deficient and SS18-SSX fusion cancer cell lines. aacrjournals.org

Table 1: Impact of CBP/p300 Inhibition on Cancer Cell Proliferation

| Compound | Cancer Type | Cell Lines | Effect | Citation |

|---|---|---|---|---|

| CCS1477 | Prostate Cancer | LNCaP, VCaP, 22Rv1 | Inhibition of proliferation | cellcentric.comcellcentric.com |

| C646 | Gastrointestinal Stromal Tumor | GIST882 | Reduced proliferation | spandidos-publications.com |

| A-485 | NUT Midline Carcinoma | HCC2429 | Selective anti-proliferative | researchgate.net |

| CBP/p300 dual inhibitors | cBAF-deficient cancers | A427, TOV112D, SW-13, DMS114, SBC-5, Yamato-SS, Aska-SS, HS-SY-II, Fuji | Decreased cell viability | aacrjournals.org |

Induction of Apoptosis and Cell Cycle Arrest in Cell Lines

Inhibition of CBP/p300 has been consistently shown to induce apoptosis and cell cycle arrest in various cancer cell lines. nih.govspandidos-publications.com In acute myeloid leukemia (AML) cells, targeting CBP/p300 activity leads to the induction of apoptosis and cell-cycle arrest. nih.gov This effect appears to be mediated by alterations in a transcriptional program associated with genomic integrity. nih.gov

In prostate cancer cell lines, both androgen-dependent and castration-resistant, the p300 inhibitor C646 induced caspase-dependent apoptosis. aacrjournals.org Downregulation of p300, but not CBP, led to a significant increase in caspase 3/7 activity in PC3 and LNCaP cells, indicating a differential role for these paralogs in apoptosis induction. aacrjournals.org Similarly, in GIST cells, exposure to C646 resulted in apoptosis induction and cell cycle arrest. spandidos-publications.com

Furthermore, in cancer cells with deficiencies in the CBP gene, the ablation of its paralog p300 induced G1-S cell-cycle arrest followed by apoptosis. aacrjournals.orgresearchgate.net This synthetic lethal interaction highlights the dependency of CBP-deficient cells on p300 for survival. aacrjournals.orgnih.gov The molecular mechanism underlying this effect involves the downregulation of MYC expression. aacrjournals.orgresearchgate.net

Table 2: Induction of Apoptosis and Cell Cycle Arrest by CBP/p300 Inhibition

| Cell Line(s) | Cancer Type | Inhibitor/Method | Observed Effect | Citation |

|---|---|---|---|---|

| Multiple AML subtypes | Acute Myeloid Leukemia | Small molecule inhibitors | Induction of apoptosis and cell-cycle arrest | nih.gov |

| PC3, LNCaP | Prostate Cancer | C646, p300 siRNA | Caspase-dependent apoptosis | aacrjournals.org |

| GIST882 | Gastrointestinal Stromal Tumor | C646 | Apoptosis induction and cell cycle arrest | spandidos-publications.com |

| CBP-deficient cancer cells | Lung, Hematopoietic | p300 ablation, C646 | G1-S cell-cycle arrest, apoptosis | aacrjournals.orgresearchgate.net |

Effects on Cellular Differentiation and Maintenance of Pluripotency (e.g., in stem cells)

CBP and p300 play critical roles in regulating cellular differentiation and maintaining the pluripotent state of stem cells. mdpi.comnih.gov Their inhibition can significantly impact these processes. For instance, inhibition of CBP/p300 histone acetyltransferase activity has been shown to prevent the formation of pluripotent stem cells. mdpi.com In murine embryonic stem cells (ESCs), a model suggests that β-catenin/CBP-mediated transcription is crucial for proliferation and maintaining pluripotency, while a switch to β-catenin/p300-mediated transcription initiates differentiation. pnas.org

Studies using specific inhibitors have further elucidated these roles. The p300/CBP inhibitor A-485 was found to robustly downregulate the transcriptional levels of key pluripotency genes such as Oct4, Nanog, and Sox2 in mouse ESCs. le.ac.uk This was accompanied by an upregulation of genes associated with the trophectoderm lineage, suggesting a push towards differentiation. le.ac.uk Conversely, in adult hematopoietic stem cells (HSCs), the conditional ablation of Cbp led to a gradual loss of phenotypic HSCs and defects in differentiation, indicating its importance in maintaining the HSC pool. nih.gov The loss of Cbp resulted in increased differentiation, quiescence, and apoptosis of HSCs. nih.gov

Fusion proteins resulting from chromosomal rearrangements, such as CBP-ZNF384 and EP300-ZNF384, which lead to a loss of CBP/p300 HAT activity, have been shown to reduce hematopoietic stem and progenitor cell differentiation. thno.org

Modulation of Global and Specific Gene Expression Profiles (Transcriptomic Analysis)

In the context of cancer, inhibition of the CBP/p300 bromodomain in prostate cancer cells led to the downregulation of a hallmark set of androgen receptor (AR) target genes. aacrjournals.org Genome-wide gene expression analysis in CBP-deficient cancer cells where p300 was ablated identified MYC as a major factor responsible for the observed synthetic lethality. aacrjournals.orgresearchgate.net The downregulation of MYC expression was a direct consequence of reduced histone acetylation in its promoter region. aacrjournals.orgresearchgate.net

Alterations in Protein Acetylation Levels (Proteomic Analysis)

CBP and p300 are responsible for the acetylation of a vast number of proteins, including histones and non-histone proteins, thereby regulating their function. biologists.comnih.gov Proteomic analyses have been instrumental in mapping the scope of the CBP/p300 acetylome. Quantitative proteomics combined with specific inhibitors has revealed that CBP/p300 acetylate thousands of sites, with a significant portion of the nuclear acetylome being under their regulation. nih.gov

Inhibition of CBP/p300 catalytic activity leads to a reduction in the acetylation levels of their known substrates. For example, in mouse embryonic stem cells, treatment with the inhibitor A-485 resulted in reduced acetylation of H3K18, H3K27, and H3K56. le.ac.uk Similarly, in CBP-deficient cancer cells, the ablation of p300 caused a reduction of histone acetylation in the promoter of the MYC gene. aacrjournals.orgresearchgate.net

Time-resolved acetylome analyses have identified a subset of CBP/p300-regulated sites with very rapid acetylation turnover, indicating a dynamic balance between acetylation and deacetylation that is crucial for gene expression. nih.gov These studies have also shown that CBP/p300 acetylate a wide range of proteins involved in various cellular processes, including transcription factors, chromatin remodelers, and signaling effectors. nih.govbiologists.com

Synthetic Lethality Approaches with Paralogous Inhibition (e.g., in specific cancer cell types)

The concept of synthetic lethality, where the simultaneous loss of two genes is lethal while the loss of either one alone is not, has emerged as a promising strategy in cancer therapy. The paralogous relationship between CBP and p300 makes them ideal candidates for this approach. aacrjournals.orgnih.gov Functional screening has identified that cancer cells with loss-of-function mutations in the CBP gene are particularly vulnerable to the inhibition of its paralog, p300. aacrjournals.orgresearchgate.netnih.gov This vulnerability arises because the cancer cells become "addicted" to the remaining p300 for survival. aacrjournals.orgnih.gov

This synthetic lethal relationship has been demonstrated in various cancer types, including lung, bladder, gastric, and hematopoietic cancers harboring CBP mutations. aacrjournals.orgresearchgate.net The inhibition of p300 in these CBP-deficient cells leads to G1-S cell-cycle arrest and apoptosis. aacrjournals.orgresearchgate.net A similar synthetic lethal interaction has been observed in cancers with deficiencies in subunits of the cBAF complex, such as SMARCA4/SMARCA2-deficient and SS18-SSX fusion cancers, which are sensitized to dual CBP/p300 inhibitors. aacrjournals.org

The molecular basis for this synthetic lethality often involves the downregulation of critical survival genes. For instance, in CBP-deficient cells, p300 inhibition leads to decreased expression of the oncogene MYC. aacrjournals.orgresearchgate.netnih.gov In cBAF-deficient cancers, the synthetic lethality induced by CBP/p300 inhibitors is mediated by the repression of KREMEN2 expression. aacrjournals.org

Synergy with Other Investigational Therapeutic Agents in Cellular Models

Inhibitors of CBP/p300 have shown synergistic anti-cancer effects when combined with other therapeutic agents in cellular models. nih.govresearchgate.net This suggests that combination therapies could be a more effective treatment strategy. For example, the CBP/p300 HAT inhibitor A-485 has been shown to exert synergistic anticancer effects with the histone demethylase KDM6A inhibitor GSK-J4 against multiple myeloma. nih.gov

Furthermore, a significant reduction in cell viability and synergistic activity was observed when the CBP/p300 inhibitor CCS1477 was combined with the nucleoside analog 5-azacytidine (B1684299) in the MOLM-13 human leukemia cell line. nih.gov This synergy is thought to enhance the cell-intrinsic response to 5-azacytidine. nih.gov

There is also evidence of synergy between different types of CBP/p300 inhibitors. The HAT inhibitor A-485 and the bromodomain inhibitor I-CBP112 have been shown to cooperatively reduce CBP/p300 occupancy at chromatin and synergistically suppress the proliferation of prostate cancer cells. nih.gov Additionally, CBP/p300 inhibitors have been found to sensitize diffuse large B-cell lymphoma cells to EZH2 inhibitors. nih.gov These findings highlight the potential of CBP/p300 inhibitors to be used in combination with a variety of other anti-cancer agents to enhance their efficacy. nih.govthno.org

Preclinical in Vivo Evaluations of Cbp/p300 Inhibition

Efficacy in Murine Xenograft Models of Disease

Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. Several studies have demonstrated the efficacy of CBP/p300 inhibitors in these models across a range of hematological malignancies and solid tumors.

For instance, the CBP/p300 bromodomain inhibitor CCS1477 has shown significant, dose-dependent tumor growth reduction in a MOLM-16 xenograft model of acute myeloid leukemia (AML). researchgate.net At well-tolerated doses, CCS1477 even led to tumor regression. researchgate.net In a separate study using a 22Rv1 xenograft model of castration-resistant prostate cancer (CRPC), CCS1477 resulted in complete tumor growth inhibition, with tumor regression observed at higher, intermittent doses. cellcentric.comcellcentric.com Notably, this anti-tumor effect was sustained for over six weeks after the cessation of treatment. cellcentric.com

Another CBP/p300 inhibitor, GNE-049, has demonstrated potent anti-proliferative effects in preclinical models of prostate cancer. mdpi.com In xenograft models, this compound effectively inhibited tumor growth, highlighting the dependence of these cancers on CBP/p300 activity. mdpi.comaacrjournals.org Similarly, the CBP/p300 HAT inhibitor anacardic acid showed a significant reduction in tumor growth in PTEN-deficient colorectal cancer xenograft models. ijbs.com

The efficacy of these inhibitors is often linked to their ability to down-regulate key oncogenic drivers. In the case of CCS1477 in AML models, its efficacy was associated with a reduction in MYC expression. researchgate.net In CRPC models, the same compound led to the downregulation of the androgen receptor (AR), its variants (AR-SV), and c-Myc. cellcentric.com

Furthermore, CBP/p300 inhibitors have shown synergistic effects when combined with other anti-cancer agents. In the MOLM-16 xenograft model, a sub-maximal dose of CCS1477 demonstrated superior tumor growth inhibition compared to azacitidine and showed a significant combination benefit. researchgate.net It also restored sensitivity to venetoclax (B612062) in a resistant model. researchgate.net In a venetoclax-sensitive AML model (MV-4-11), the combination of CCS1477 and venetoclax resulted in a significant combination benefit compared to either drug alone. researchgate.net

A novel proteolysis targeting chimera (PROTAC) degrader of p300/CBP, CBPD-409, has also shown potent anti-tumor efficacy in a VCaP castration-resistant prostate cancer model, both as a single agent and in combination with the AR antagonist enzalutamide. biorxiv.org

Table 1: Efficacy of CBP/p300 Inhibitors in Murine Xenograft Models

| Compound | Cancer Model | Key Findings |

|---|---|---|

| CCS1477 | MOLM-16 (AML) | Dose-dependent tumor growth reduction, tumor regression, and reduced MYC expression. researchgate.net |

| 22Rv1 (CRPC) | Complete tumor growth inhibition, sustained effect after drug withdrawal, and downregulation of AR, AR-SV, and c-Myc. cellcentric.comcellcentric.com | |

| OPM2 (Multiple Myeloma) | Tumor regression and continued tumor growth inhibition after drug withdrawal. cellcentric.com | |

| GNE-049 | Prostate Cancer | Potent anti-proliferative effects and tumor growth inhibition. mdpi.comaacrjournals.org |

| Anacardic Acid | PTEN-deficient Colorectal Cancer | Significant reduction in tumor growth. ijbs.com |

| CBPD-409 | VCaP (CRPC) | Potent tumor growth inhibition, alone and in combination with enzalutamide. biorxiv.org |

Studies in Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs), where specific genes are altered to mimic human diseases, offer a more physiologically relevant context to study the effects of CBP/p300 inhibition.

Studies using mice with conditional deletions of Cbp and p300 have revealed their critical and sometimes distinct roles in development and disease. For example, the combined deletion of both Cbp and p300 in adipose tissue leads to severe lipodystrophy, a condition characterized by the loss of fat tissue. nih.gov This points to a compensatory role between the two proteins in adipose development. nih.gov

In the context of the central nervous system, inducible knockout of Cbp in the adult mouse brain resulted in memory deficits and reduced expression of plasticity-related genes. jneurosci.org Conversely, the elimination of p300 in the same neuronal populations did not produce these effects, highlighting a specific role for CBP in adult brain function. jneurosci.org However, the simultaneous removal of both proteins severely compromises the proliferation and self-maintenance of neural stem cells. nih.gov

Targeted deletion of Cbp or p300 in murine thymocytes has been shown to impair T cell development and reduce the number of peripheral T cells. mdpi.com Mice with reduced CBP expression also exhibit hematopoietic irregularities and lower numbers of differentiated B and T cells. mdpi.com

In a mouse model of human myelodysplastic syndrome, a reduction in CBP/p300 levels accelerated leukemogenesis. mdpi.com This was attributed to enhanced activation of the MAPK and JAK/STAT pathways, suppression of apoptosis, and restoration of hematopoietic stem and progenitor cells. mdpi.com

Furthermore, studies in mouse models of vascular injury have shown opposing roles for p300 and CBP in vascular smooth muscle cell plasticity. Mice with an inducible knockout of p300 exhibited severe intimal hyperplasia after arterial injury, while mice with a Cbp knockout were protected. ahajournals.org

In the context of sex determination, targeting the ablation of either Cbp or p300 in the somatic cells of the embryonic gonad in mice leads to significant abnormalities in XY gonad development, including partial sex reversal. oup.com

Pharmacodynamic Biomarker Assessment in Animal Models

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a drug and confirming target engagement in vivo. For CBP/p300 inhibitors, a key PD biomarker is the acetylation of histones, particularly at histone H3 lysine (B10760008) 27 (H3K27ac), as CBP/p300 are the primary enzymes responsible for this modification. mdpi.com

In preclinical models, treatment with CBP/p300 inhibitors has been shown to modulate H3K27ac levels. For example, the CBP/p300 bromodomain inhibitor GNE-781 has been shown to impact H3K27 acetylation. nih.govthno.org Similarly, the HAT inhibitor A-485 has been shown to downregulate specific histone acetylation sites. mdpi.com

Studies with the HDAC inhibitor SB939, which has an indirect effect on histone acetylation, demonstrated that the levels of acetylated histone H3 (acH3) could be measured in various tissues of BALB/c mice, including liver, spleen, PBMCs, bone marrow, and tumor tissue, following oral administration. aacrjournals.org The acH3 signal was dose-dependent and correlated with drug concentrations in plasma. aacrjournals.org

In a study involving the CBP/p300 inhibitor CCS1477 in a 22Rv1 xenograft model, western analysis of tumors showed a reduction in the levels of AR-FL, AR-SV, and c-Myc, confirming target engagement and downstream effects. cellcentric.com

Another approach to assess pharmacodynamics is through the analysis of gene expression changes. Treatment with CBP/p300 inhibitors leads to the downregulation of oncogene expression, which can be quantified by methods like qPCR or RNA sequencing. researchgate.netthno.org For instance, in a MOLM-16 xenograft model, inhibition of tumor growth by CCS1477 was accompanied by a significant reduction in tumor expression of MYC. researchgate.net